molecular formula C15H15FN2O4S2 B2754941 2-[3-(4-fluorobenzenesulfonyl)propanamido]-N-methylthiophene-3-carboxamide CAS No. 895451-05-5

2-[3-(4-fluorobenzenesulfonyl)propanamido]-N-methylthiophene-3-carboxamide

Cat. No.: B2754941
CAS No.: 895451-05-5
M. Wt: 370.41
InChI Key: YOVFPMVZKXOGOH-UHFFFAOYSA-N
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Description

2-[3-(4-fluorobenzenesulfonyl)propanamido]-N-methylthiophene-3-carboxamide is a complex organic compound that features a thiophene ring substituted with a carboxamide group, a fluorobenzenesulfonyl group, and a propanamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-fluorobenzenesulfonyl)propanamido]-N-methylthiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring. The thiophene ring can be synthesized through a series of reactions including halogenation, nitration, and sulfonation . . The final steps involve the formation of the carboxamide and propanamido groups through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts and reagents to facilitate the reactions and minimize by-products. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-fluorobenzenesulfonyl)propanamido]-N-methylthiophene-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the nitro group results in an amine group.

Scientific Research Applications

2-[3-(4-fluorobenzenesulfonyl)propanamido]-N-methylthiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[3-(4-fluorobenzenesulfonyl)propanamido]-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-fluorobenzenesulfonyl)propanamido]-N-methylthiophene-3-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

2-[3-(4-fluorophenyl)sulfonylpropanoylamino]-N-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O4S2/c1-17-14(20)12-6-8-23-15(12)18-13(19)7-9-24(21,22)11-4-2-10(16)3-5-11/h2-6,8H,7,9H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVFPMVZKXOGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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